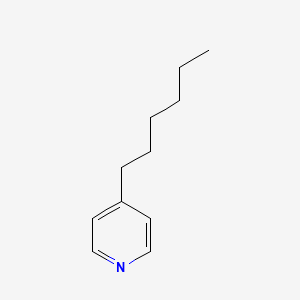

4-Hexylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-hexylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-2-3-4-5-6-11-7-9-12-10-8-11/h7-10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSGFNIDQLIDGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60182174 | |

| Record name | 4-Hexylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27876-24-0 | |

| Record name | 4-Hexylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27876-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hexylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027876240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hexylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hexylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hexylpyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBL89NJ8Z3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Hexylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-hexylpyridine, a valuable building block in medicinal chemistry and materials science. This document details a common synthetic route, outlines the necessary experimental protocols, and provides a thorough guide to the characterization of the final product.

Synthesis of this compound

A prevalent and effective method for the synthesis of this compound is the Kumada cross-coupling reaction. This palladium- or nickel-catalyzed reaction involves the coupling of a Grignard reagent with an organic halide.[1][2][3] In this case, 4-chloropyridine hydrochloride is reacted with hexylmagnesium bromide to yield this compound.

A logical workflow for the synthesis is outlined below:

Experimental Protocol: Kumada Coupling

Materials:

-

4-Chloropyridine hydrochloride

-

1-Bromohexane

-

Magnesium turnings

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Preparation of Hexylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. Add a solution of 1-bromohexane (1.1 equivalents) in anhydrous THF dropwise to the magnesium turnings with stirring. The reaction is initiated by gentle heating. Once the reaction starts, maintain a gentle reflux by controlling the addition rate of 1-bromohexane. After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent. Cool the solution to room temperature.

-

Kumada Cross-Coupling Reaction: In a separate flame-dried flask under a nitrogen atmosphere, add 4-chloropyridine hydrochloride (1.0 equivalent) and anhydrous THF. To this suspension, add the prepared hexylmagnesium bromide solution (1.5 equivalents) dropwise at 0 °C. Add the Ni(dppp)Cl₂ catalyst (0.01 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Gas Chromatography (GC).

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₇N |

| Molecular Weight | 163.26 g/mol |

| CAS Number | 27876-24-0 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approx. 235-237 °C at 760 mmHg |

| Density | Approx. 0.89 g/mL at 25 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound.

¹H NMR (Proton NMR): The ¹H NMR spectrum will show characteristic signals for the protons on the pyridine ring and the hexyl chain.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine H-2, H-6 | ~8.5 | Doublet | 2H |

| Pyridine H-3, H-5 | ~7.2 | Doublet | 2H |

| α-CH₂ of hexyl chain | ~2.6 | Triplet | 2H |

| β-CH₂ of hexyl chain | ~1.6 | Quintet | 2H |

| γ, δ, ε-CH₂ of hexyl chain | ~1.3 | Multiplet | 6H |

| Terminal CH₃ of hexyl chain | ~0.9 | Triplet | 3H |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Pyridine C-4 | ~155 |

| Pyridine C-2, C-6 | ~150 |

| Pyridine C-3, C-5 | ~124 |

| α-C of hexyl chain | ~35 |

| β-C of hexyl chain | ~32 |

| γ-C of hexyl chain | ~31 |

| δ-C of hexyl chain | ~29 |

| ε-C of hexyl chain | ~23 |

| Terminal C of hexyl chain | ~14 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mode, the molecular ion peak (M⁺) is expected at m/z 163. The fragmentation pattern will likely show losses of alkyl fragments from the hexyl chain.[4][5][6][7]

| m/z | Proposed Fragment |

| 163 | [M]⁺ |

| 148 | [M - CH₃]⁺ |

| 134 | [M - C₂H₅]⁺ |

| 120 | [M - C₃H₇]⁺ |

| 106 | [M - C₄H₉]⁺ |

| 92 | [M - C₅H₁₁]⁺ |

| 78 | [Pyridine]⁺ |

A logical representation of the characterization workflow is provided below:

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands for the aromatic pyridine ring and the aliphatic hexyl group.

| Wavenumber (cm⁻¹) | Vibration |

| ~3030 | Aromatic C-H stretch |

| ~2955, 2925, 2855 | Aliphatic C-H stretch (asymmetric and symmetric) |

| ~1600, 1560, 1480 | Aromatic C=C and C=N ring stretching |

| ~1465, 1375 | Aliphatic C-H bending |

| ~800 | para-disubstituted aromatic C-H out-of-plane bend |

Gas Chromatography (GC)

Gas chromatography can be used to assess the purity of the synthesized this compound. When coupled with a mass spectrometer (GC-MS), it can also provide structural information. A typical GC analysis would involve dissolving the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) and injecting it into a GC equipped with a non-polar or medium-polarity capillary column. The retention time of this compound will be dependent on the specific column and temperature program used. The purity is determined by the relative area of the this compound peak compared to any impurity peaks.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the protocols to their specific laboratory conditions and safety procedures.

References

- 1. Kumada Coupling [organic-chemistry.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Kumada coupling - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. uni-saarland.de [uni-saarland.de]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 4-Hexylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hexylpyridine, a heterocyclic aromatic compound with applications in materials science and as a building block in pharmaceutical synthesis. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it outlines the detailed experimental protocols for acquiring such spectra, serving as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. This data has been generated based on established principles of spectroscopy and by referencing data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Doublet | 2H | H-2, H-6 |

| ~7.2 | Doublet | 2H | H-3, H-5 |

| ~2.6 | Triplet | 2H | H-1' |

| ~1.6 | Quintet | 2H | H-2' |

| ~1.3 | Multiplet | 6H | H-3', H-4', H-5' |

| ~0.9 | Triplet | 3H | H-6' |

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~150 | C-4 |

| ~149 | C-2, C-6 |

| ~124 | C-3, C-5 |

| ~35 | C-1' |

| ~31 | C-4' |

| ~30 | C-2' |

| ~29 | C-3' |

| ~22 | C-5' |

| ~14 | C-6' |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Characteristic IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3100-3000 | Medium | C-H stretch | Aromatic |

| 2955-2850 | Strong | C-H stretch | Alkyl (CH₃, CH₂) |

| 1600, 1560, 1480 | Medium | C=C and C=N ring stretching | Pyridine ring |

| 1465 | Medium | CH₂ scissoring | Alkyl |

| 1380 | Medium | CH₃ bending | Alkyl |

| 820-800 | Strong | C-H out-of-plane bending (para-subst.) | Aromatic |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data for this compound under electron ionization (EI) is outlined below.

Mass Spectrometry Data (Predicted, EI)

| m/z | Relative Intensity | Assignment |

| 163 | High | [M]⁺ (Molecular Ion) |

| 106 | High | [M - C₄H₉]⁺ (Benzylic cleavage) |

| 93 | Medium | [C₅H₄NCH₂]⁺ (Tropylium-like ion rearrangement) |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR Spectroscopy Protocol

-

Sample Preparation: For a neat liquid sample, place a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS Protocol

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.

-

Ionization: Bombard the vaporized sample molecules with a beam of high-energy electrons (typically 70 eV). This will cause ionization and fragmentation of the molecules.[1][2]

-

Mass Analysis: Accelerate the resulting positive ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

Navigating the Solubility Landscape of 4-Hexylpyridine: A Technical Guide for Researchers

An In-depth Exploration of Theoretical Principles and Practical Methodologies for Determining the Solubility of 4-Hexylpyridine in Organic Solvents.

Introduction: The Uncharted Territory of this compound Solubility

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is fundamental to its application. This compound, a substituted pyridine derivative, presents a unique molecular structure that influences its interactions with various solvents. The presence of a polar pyridine head and a nonpolar hexyl tail suggests a nuanced solubility profile. However, a thorough review of existing scientific literature and chemical databases reveals a conspicuous absence of specific quantitative data on the solubility of this compound in common organic solvents.

This guide is designed to bridge that gap, not by presenting pre-existing data, but by equipping researchers with the theoretical framework and detailed experimental protocols necessary to determine the solubility of this compound in their laboratories. By following the methodologies outlined herein, researchers can generate the precise, quantitative data required for their specific applications, from reaction chemistry to formulation development.

Theoretical Considerations: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is rooted in the intermolecular forces between solute and solvent molecules. The molecular structure of this compound, with its aromatic, nitrogen-containing pyridine ring and a six-carbon alkyl chain, allows for a range of interactions:

-

Polarity: The pyridine ring, with its electronegative nitrogen atom, imparts polarity to the molecule, suggesting potential solubility in polar solvents.

-

Nonpolar Character: The hexyl group is nonpolar and will favor interactions with nonpolar solvents through van der Waals forces.

-

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially enhancing solubility in protic solvents.

Based on these characteristics, it can be hypothesized that this compound will exhibit good solubility in a range of organic solvents, with miscibility being likely in many common laboratory solvents. However, precise quantitative determination is essential for any rigorous scientific application.

Quantitative Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| Alcohols | ||||

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Ketones | ||||

| Acetone | ||||

| Methyl Ethyl Ketone | ||||

| Ethers | ||||

| Diethyl Ether | ||||

| Tetrahydrofuran (THF) | ||||

| Aromatic Hydrocarbons | ||||

| Toluene | ||||

| Benzene | ||||

| Halogenated Solvents | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Aprotic Polar Solvents | ||||

| Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Acetonitrile | ||||

| Nonpolar Solvents | ||||

| Hexane | ||||

| Cyclohexane |

Experimental Protocols for Solubility Determination

The following protocols provide a detailed methodology for the accurate and reproducible determination of this compound solubility.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Vials with screw caps

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[1][2]

Step 1: Preparation of a Saturated Solution

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solute should be visibly present to ensure that the solution reaches saturation.

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.

Step 2: Phase Separation

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed in the temperature-controlled environment for at least 4 hours to permit the excess this compound to settle.

-

For more complete separation, the sample can be centrifuged at a moderate speed.

Step 3: Sample Analysis

-

Carefully withdraw a sample of the supernatant using a pipette, ensuring no undissolved solute is disturbed.

-

Immediately filter the sample through a syringe filter into a clean, dry vial. This step is crucial to remove any microscopic, undissolved droplets.

-

Accurately dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

Step 4: Calculation of Solubility

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original, saturated solution.

-

Express the solubility in the desired units, such as grams per liter (g/L) or moles per liter (mol/L).

Analytical Method Development

A crucial aspect of accurate solubility determination is the development of a validated analytical method for quantifying the concentration of this compound.

For HPLC:

-

Column Selection: A reverse-phase C18 column is a common starting point for a molecule with the polarity of this compound.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water (with or without a buffer) should be optimized to achieve good peak shape and retention time.

-

Detection: UV detection at a wavelength where this compound exhibits significant absorbance is typically suitable.

-

Calibration: A calibration curve should be generated using a series of standard solutions of this compound of known concentrations.

For UV-Vis Spectrophotometry:

-

Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound in the specific solvent should be determined.

-

Calibration: A calibration curve (absorbance vs. concentration) must be prepared using standard solutions.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While the existing body of scientific literature does not currently provide extensive quantitative data on the solubility of this compound in organic solvents, this guide offers a robust framework for researchers to independently and accurately determine this vital physicochemical property. The detailed experimental protocols, coupled with a clear understanding of the theoretical principles of solubility, will empower scientists and drug development professionals to generate the reliable data necessary to advance their research and applications involving this compound. The provided data table template and workflow visualization are intended to standardize and streamline this process, fostering a more comprehensive understanding of this versatile compound's behavior in solution.

References

Quantum Chemical Calculations for 4-Hexylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 4-Hexylpyridine. This document outlines the theoretical background, computational methodologies, and expected results from such studies, offering a framework for in-silico analysis. The integration of computational data with experimental validation is emphasized to provide a holistic understanding of the molecule's behavior, crucial for applications in medicinal chemistry and materials science.

Molecular Structure and Optimization

The initial step in any quantum chemical study is the determination of the most stable molecular geometry. This is achieved through geometry optimization, a process that locates the minimum energy conformation of the molecule. For this compound, a common approach involves Density Functional Theory (DFT) methods, which offer a good balance between computational cost and accuracy.

Computational Methodology

A typical geometry optimization protocol for this compound would involve the following steps:

-

Initial Structure Generation: A 3D structure of this compound is generated using molecular modeling software.

-

Choice of Method and Basis Set: A suitable DFT functional, such as B3LYP, is selected along with a basis set, for instance, 6-311++G(d,p), which provides a good description of electron correlation and polarization effects.

-

Geometry Optimization: The energy of the initial structure is minimized with respect to the coordinates of its atoms. This iterative process continues until a stationary point on the potential energy surface is found.

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true minimum, a vibrational frequency analysis is performed. The absence of imaginary frequencies indicates a stable structure.

The following diagram illustrates the general workflow for geometry optimization and frequency calculation.

Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C-C (pyridine ring) | ~1.39 |

| C-N (pyridine ring) | ~1.34 | |

| C-C (hexyl chain) | ~1.53 | |

| C-H (aromatic) | ~1.08 | |

| C-H (aliphatic) | ~1.09 | |

| Bond Angles | C-N-C (pyridine ring) | ~117 |

| C-C-C (pyridine ring) | ~120 | |

| C-C-N (pyridine ring) | ~124 | |

| C-C-C (hexyl chain) | ~112 |

Table 1: Predicted Optimized Geometric Parameters for this compound.

Vibrational Analysis

Vibrational spectroscopy is a powerful tool for identifying molecules and understanding their bonding. Quantum chemical calculations can predict the infrared (IR) and Raman spectra of this compound. The calculated vibrational frequencies and their corresponding intensities can be compared with experimental FT-IR and FT-Raman spectra for validation.[1][2]

Computational Protocol for Vibrational Frequencies

The vibrational frequencies are obtained from the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix), which is calculated during the frequency analysis step of the geometry optimization workflow.

Predicted Vibrational Frequencies

The vibrational spectrum of this compound can be divided into modes associated with the pyridine ring and the hexyl chain.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| C-H stretching (aromatic) | 3100 - 3000 | Stretching of C-H bonds on the pyridine ring |

| C-H stretching (aliphatic) | 3000 - 2850 | Symmetric and asymmetric stretching of C-H bonds in the hexyl group |

| C=C/C=N stretching (ring) | 1600 - 1400 | Stretching vibrations of the pyridine ring |

| C-H bending (aliphatic) | 1470 - 1370 | Scissoring and bending of CH₂ and CH₃ groups |

| Ring breathing | ~1000 | In-plane deformation of the entire pyridine ring |

| C-H out-of-plane bending | 900 - 700 | Bending of aromatic C-H bonds out of the plane of the ring |

Table 2: Predicted Major Vibrational Frequencies for this compound.

Electronic Properties

The electronic properties of a molecule, such as its reactivity and spectral characteristics, are determined by the distribution of its electrons. Quantum chemical calculations provide valuable insights into these properties through the analysis of frontier molecular orbitals (FMOs) and the prediction of electronic spectra.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.[3][4]

The logical relationship for determining electronic properties from FMOs is depicted below.

| Property | Predicted Value (eV) |

| HOMO Energy | -6.0 to -7.0 |

| LUMO Energy | -0.5 to -1.5 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Table 3: Predicted Frontier Molecular Orbital Energies for this compound.

UV-Vis Spectral Analysis

The electronic transitions between molecular orbitals give rise to absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the UV-Vis absorption spectrum of a molecule. The calculated spectrum can be compared with experimental data.[5][6] For pyridine and its derivatives, characteristic π → π* transitions are expected.[7]

| Transition | Calculated Wavelength (nm) | Oscillator Strength |

| π → π | ~250-270 | High |

| n → π | ~270-290 | Low |

Table 4: Predicted UV-Vis Absorption for this compound.

NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. The calculated chemical shifts, typically referenced to a standard like tetramethylsilane (TMS), can be compared with experimental spectra.[8][9][10]

| Nucleus | Position | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic (ortho to N) | 8.5 - 8.7 |

| Aromatic (meta to N) | 7.2 - 7.4 | |

| Aliphatic (α-CH₂) | 2.6 - 2.8 | |

| Aliphatic (other CH₂) | 1.2 - 1.7 | |

| Aliphatic (CH₃) | 0.8 - 1.0 | |

| ¹³C | Aromatic (ortho to N) | ~150 |

| Aromatic (meta to N) | ~124 | |

| Aromatic (para to N) | ~140 | |

| Aliphatic (α-C) | ~35 | |

| Aliphatic (other C) | 22 - 32 | |

| Aliphatic (terminal C) | ~14 |

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Experimental Protocols for Validation

To validate the results of quantum chemical calculations, experimental data is essential. The following are standard experimental protocols for characterizing this compound.

FT-IR Spectroscopy

-

Sample Preparation: A small amount of this compound is placed between two KBr pellets and pressed to form a thin film. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared in an IR-transparent cell.

-

Data Acquisition: The FT-IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or the pure solvent is also recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol or cyclohexane.

-

Data Acquisition: The UV-Vis absorption spectrum is recorded, typically from 200 to 800 nm, using a dual-beam spectrophotometer. The solvent is used as a reference.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Standard pulse sequences are used to obtain the spectra.

Conclusion

Quantum chemical calculations provide a powerful and versatile toolkit for investigating the molecular properties of this compound. Through methods like DFT and TD-DFT, detailed information on its geometry, vibrational modes, electronic structure, and spectroscopic signatures can be obtained. The integration of these computational predictions with experimental validation from FT-IR, UV-Vis, and NMR spectroscopy offers a robust approach to fully characterize the molecule, which is invaluable for its potential applications in drug development and materials science.

References

- 1. Q-Chem 4.4 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 2. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 3. irjweb.com [irjweb.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pyridine [webbook.nist.gov]

- 8. web.pdx.edu [web.pdx.edu]

- 9. kgroup.du.edu [kgroup.du.edu]

- 10. ucl.ac.uk [ucl.ac.uk]

An In-depth Technical Guide to 4-Hexylpyridine (CAS Number: 27876-24-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, toxicological profile, and potential applications of 4-Hexylpyridine. The information is intended to support research, development, and safety assessments involving this compound.

Physicochemical Properties

This compound is a substituted pyridine with a hexyl group at the 4-position. Its chemical structure and key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 27876-24-0 | - |

| Molecular Formula | C₁₁H₁₇N | [1] |

| Molecular Weight | 163.26 g/mol | [1] |

| Boiling Point | 245.98 °C (estimated) | - |

| Flash Point | 113.20 °C (estimated) | - |

| Vapor Pressure | 0.042 mmHg (estimated) | - |

| Water Solubility | 254.3 mg/L at 25°C (estimated) | - |

| logP (o/w) | 4.350 | - |

| Density | Not available | - |

| Melting Point | Not available | - |

Synthesis of this compound

A plausible and practical method for the synthesis of this compound is through a regioselective Minisci reaction. This reaction involves the introduction of an alkyl group to an electron-deficient aromatic compound, such as pyridine.[2] A general protocol for the C-4 alkylation of pyridines using a maleate-derived blocking group allows for exquisite selectivity under acid-free conditions.[3][4][5]

Experimental Protocol: Regioselective Minisci Reaction for 4-Alkylation of Pyridine

This protocol is a general procedure for the C-4 alkylation of pyridines and can be adapted for the synthesis of this compound using the appropriate carboxylic acid.

Materials and Reagents:

-

Pyridine starting material

-

Heptanoic acid (as the precursor for the hexyl radical)

-

Maleate-derived blocking group

-

Silver nitrate (AgNO₃)

-

Ammonium persulfate ((NH₄)₂S₂O₈)

-

Dichloroethane (DCE)

-

Water

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) for deprotection

-

Dichloromethane (for extraction)

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (reaction tube, condenser, etc.)

-

Magnetic stirrer and heating plate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Formation of the Pyridinium Salt (Blocking Group Installation): The pyridine starting material is first reacted with a maleate-derived blocking group to ensure C-4 selectivity.

-

Minisci Reaction: To a reaction tube equipped with a stir bar, add the pyridinium salt (1 equivalent), heptanoic acid (2 equivalents), silver nitrate (20 mol%), and ammonium persulfate (2 equivalents).[3][4][5] Add dichloroethane and water to create a biphasic mixture.[3][4][5] Stir the reaction at 50°C for approximately 2 hours.[3][4][5] The reaction progress can be monitored by NMR or LCMS.[3]

-

Workup and Deprotection: Upon completion, dilute the reaction mixture with dichloromethane.[3] The blocking group is then removed by base-promoted deprotection using an aqueous solution of sodium hydroxide or sodium bicarbonate.[3]

-

Extraction and Purification: Extract the aqueous phase with dichloromethane.[3] The combined organic layers are then washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.[3] The crude product is purified by silica gel chromatography to yield the desired this compound.[3]

References

- 1. This compound | C11H17N | CID 119735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Minisci reaction - Wikipedia [en.wikipedia.org]

- 3. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability and Decomposition of 4-Hexylpyridine: A Technical Guide

Disclaimer: Publicly available information on the specific thermal stability and decomposition of 4-hexylpyridine is limited. This guide provides a comprehensive overview based on the thermal behavior of related alkylpyridines and general principles of thermal analysis. The experimental protocols and decomposition pathways described herein are illustrative and should be adapted for specific research needs.

Introduction

This compound is a member of the alkylpyridine family, characterized by a pyridine ring substituted with a hexyl group. Understanding the thermal stability and decomposition profile of this compound is crucial for its application in various fields, including as a building block in the synthesis of pharmaceuticals and specialty chemicals. Thermal decomposition, or thermolysis, is the breakdown of a substance by heat and is a critical consideration for safe handling, storage, and processing of chemical compounds.[1] This guide provides an in-depth look at the anticipated thermal behavior of this compound, drawing on data from related compounds and established analytical techniques.

Thermal Stability of Pyridine Derivatives

Table 1: Illustrative Thermal Decomposition Data for Select Pyridine Derivatives

| Compound | Decomposition Temperature (°C) | Analytical Method | Noteworthy Observations |

| 2-Methylpyridine N-oxide | 190-220 | Adiabatic Calorimetry | Decomposition is faster at temperatures above 200°C.[2] |

| Azidopyridines | Varies with substitution | TGA, Mass Spectrometry | Decomposition is initiated by the splitting of the nitrogen molecule.[3] |

| Pyridoxine | - | Evolved Gas Analysis-Ion Attachment Mass Spectrometry | The activation energy for decomposition was determined to be 20.0 kcal mol⁻¹.[4] |

Anticipated Decomposition of this compound

The thermal decomposition of this compound is expected to involve the cleavage of the hexyl side chain and potential fragmentation of the pyridine ring. Studies on the pyrolysis of long-chain alkylpyridines suggest that free radical mechanisms play a significant role, with initial attack favored at the alpha and gamma positions of the alkyl chain.[5] The pyrolysis of pyridine itself is known to produce a complex mixture of products including benzene, benzonitrile, acetonitrile, and acrylonitrile.

The likely decomposition products of this compound could therefore include a variety of smaller alkanes and alkenes from the fragmentation of the hexyl group, as well as nitrogen-containing aromatic and aliphatic compounds resulting from the breakdown and rearrangement of the pyridine ring.

Experimental Protocols for Thermal Analysis

For a comprehensive understanding of the thermal stability of this compound, a combination of TGA and DSC is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for determining the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass.

Generalized TGA Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a specified flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset decomposition temperature (Tonset) and the peak decomposition temperature from the derivative thermogravimetric (DTG) curve.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions, in addition to decomposition.

Generalized DSC Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen or argon.

-

Temperature Program: The sample and reference are heated from a sub-ambient temperature to a temperature beyond the decomposition point at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (melting) and exothermic (decomposition) events, and to determine the enthalpy changes associated with these transitions.

Conceptual Decomposition Pathway

Based on the principles of thermal degradation of alkyl-aromatic compounds, a conceptual decomposition pathway for this compound can be proposed. The initiation would likely involve the homolytic cleavage of a C-C bond in the hexyl chain, leading to the formation of free radicals. These radicals can then undergo a series of propagation and termination steps.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is not extensively documented in public literature, a comprehensive understanding of its likely behavior can be inferred from related compounds and fundamental principles of organic chemistry. For researchers, scientists, and drug development professionals working with this compound, it is imperative to conduct thorough thermal analysis using techniques such as TGA and DSC to establish its precise thermal profile under their specific conditions of use. The generalized protocols and conceptual decomposition pathway provided in this guide serve as a foundational resource for designing such experimental investigations.

References

- 1. Thermal decomposition - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thermal decomposition of pyridoxine: an evolved gas analysis-ion attachment mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

The Discovery and Synthetic Evolution of 4-Alkylpyridines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-alkylpyridine moiety is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic and steric properties. This technical guide provides a comprehensive overview of the discovery, historical development, and modern synthetic strategies for accessing this important class of heterocyclic compounds. We delve into the seminal classical syntheses, including the Chichibabin reaction, and detail contemporary methodologies such as regioselective Minisci reactions and palladium-catalyzed cross-coupling. This guide offers detailed experimental protocols for key transformations, presents quantitative data in structured tables for comparative analysis, and visualizes important synthetic pathways and biological signaling cascades involving 4-alkylpyridine derivatives using the DOT language for graph visualization.

Introduction: The Dawn of Pyridine Chemistry and the Emergence of 4-Alkylpyridines

The story of 4-alkylpyridines is intrinsically linked to the broader history of pyridine chemistry. Initially isolated from coal tar in 1849 by the Scottish chemist Thomas Anderson, the simplest alkylpyridines, the picolines, were identified as methyl-substituted pyridines.[1] Early synthetic efforts in the late 19th century, notably by chemists like Adolf von Baeyer, laid the groundwork for constructing the pyridine ring, although these methods were often low-yielding and lacked regiocontrol.[1]

The early 20th century marked a significant turning point with the development of more practical synthetic routes. The Chichibabin pyridine synthesis, first reported in 1924 by Aleksei Chichibabin, became a cornerstone for the industrial production of simple alkylpyridines, including 4-methylpyridine (4-picoline), from readily available aldehydes and ammonia.[2] This reaction, while revolutionary for its time, often produced mixtures of isomers, necessitating laborious purification.

The latter half of the 20th century and the dawn of the 21st century have witnessed an explosion in the development of highly regioselective and efficient methods for the synthesis of 4-alkylpyridines. The advent of transition-metal catalysis and a deeper understanding of radical chemistry have enabled the precise installation of a wide variety of alkyl groups at the C4 position of the pyridine ring. These modern methods, including the Minisci reaction and palladium-catalyzed cross-coupling reactions, offer significant advantages in terms of substrate scope, functional group tolerance, and reaction conditions, paving the way for the synthesis of complex 4-alkylpyridine-containing molecules for drug discovery and materials science.

Classical Synthetic Methodologies

The classical approaches to 4-alkylpyridine synthesis were characterized by their reliance on harsh reaction conditions and often resulted in mixtures of products. However, these methods were foundational and are still relevant for the large-scale production of simple 4-alkylpyridines.

The Chichibabin Pyridine Synthesis

The Chichibabin synthesis is a condensation reaction of aldehydes and ketones with ammonia to produce pyridine rings. For the synthesis of 4-methylpyridine, acetaldehyde and ammonia are reacted over a catalyst at high temperatures.[2]

Experimental Protocol: Chichibabin Synthesis of 2- and 4-Methylpyridine

-

Reactants: Acetaldehyde and ammonia.

-

Catalyst: Oxide catalysts such as modified alumina (Al₂O₃) or silica (SiO₂).[2]

-

Conditions: The reactants are passed over the catalyst in the gas phase at a temperature of 350–500 °C.[2]

-

Products: A mixture of 2-methylpyridine and 4-methylpyridine is produced.[2]

-

Purification: The isomeric products are separated by fractional distillation.

| Method | Reactants | Catalyst | Temperature (°C) | Products | Yield | Reference |

| Chichibabin Synthesis | Acetaldehyde, Ammonia | Al₂O₃ or SiO₂ | 350-500 | 2-Methylpyridine, 4-Methylpyridine | Mixture, yields vary | [2] |

Modern Synthetic Methodologies

Modern synthetic chemistry offers a diverse toolkit for the regioselective synthesis of 4-alkylpyridines with high efficiency and broad functional group compatibility.

Regioselective Minisci-Type C-4 Alkylation

The Minisci reaction, a radical-based C-H functionalization, has been adapted for the highly regioselective alkylation of pyridines. A key innovation involves the use of a removable blocking group on the pyridine nitrogen, which directs the incoming alkyl radical exclusively to the C4 position.

Experimental Protocol: Regioselective C-4 Alkylation of Pyridine via a Maleate-Derived Blocking Group

-

Step 1: Installation of the Blocking Group: Pyridine is reacted with maleic acid to form a pyridinium salt, which is then esterified.

-

Step 2: Minisci Reaction: To a solution of the pyridinium salt (0.5 mmol, 1 equiv), a carboxylic acid (1.0 mmol, 2 equiv), ammonium persulfate ((NH₄)₂S₂O₈, 1.0 mmol, 2 equiv), and silver nitrate (AgNO₃, 0.1 mmol, 20 mol%) in a 1:1 mixture of dichloroethane and water (5 mL total) is added. The biphasic mixture is stirred at 50 °C for 2 hours.[3]

-

Step 3: Deprotection: The crude reaction mixture is treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 mmol, 3 equiv) in dichloromethane at room temperature for 30 minutes to remove the blocking group and afford the 4-alkylpyridine.[1]

| Method | Key Reagents | Conditions | Selectivity | Yields | Reference |

| Regioselective Minisci | Pyridinium salt with blocking group, Carboxylic acid, (NH₄)₂S₂O₈, AgNO₃ | 50 °C, 2 h | Exclusive C-4 alkylation | Moderate to good | [3][4] |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of 4-alkylpyridines. These methods typically involve the reaction of a 4-halopyridine with an organometallic reagent. A notable variation is the allylation of 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates.

Experimental Protocol: Palladium-Catalyzed Allylation of 4-Alkylpyridines

-

Activation: A 4-alkylpyridine is N-allylated to form the corresponding pyridinium salt.

-

Reaction: The N-allyl pyridinium salt is treated with a base (e.g., KOtBu) to form an alkylidene dihydropyridine intermediate. This intermediate then reacts with a catalytic amount of a palladium(0) complex (e.g., generated from [(η³-allyl)PdCl]₂ and PPh₃) to afford the 4-allylated alkylpyridine.[5]

| Method | Key Reagents | Catalyst | Key Intermediate | Product | Reference |

| Palladium-Catalyzed Allylation | N-allyl-4-alkylpyridinium salt, Base | [(η³-allyl)PdCl]₂, PPh₃ | Alkylidene dihydropyridine | 4-Allylated alkylpyridine | [5] |

Role of 4-Alkylpyridines in Drug Discovery and Signaling Pathways

The 4-alkylpyridine scaffold is a common feature in a variety of biologically active molecules, particularly as inhibitors of kinases and other enzymes. The pyridine nitrogen can act as a hydrogen bond acceptor, while the alkyl group can occupy hydrophobic pockets in the target protein, leading to potent and selective inhibition.

Kinase Inhibition

Many kinase inhibitors incorporate a 4-alkylpyridine moiety to target the ATP-binding site of the enzyme. The pyridine ring often forms a key hydrogen bond with the hinge region of the kinase, while the alkyl substituent can be tailored to fit into adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Signaling Pathway: PIM-1 Kinase Inhibition

PIM-1 kinase is a serine/threonine kinase involved in cell proliferation and survival, making it an attractive target for cancer therapy. Certain O-alkyl pyridine derivatives have been shown to act as potent PIM-1 kinase inhibitors, inducing apoptosis in cancer cells.[1] The binding of these inhibitors to PIM-1 blocks the phosphorylation of its downstream targets, thereby inhibiting the pro-survival signaling pathway.

Caption: PIM-1 Kinase Signaling and Inhibition by 4-Alkylpyridines.

Cholinesterase Inhibition

Derivatives of 4-alkylpyridines have also been developed as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for the treatment of Alzheimer's disease.

Signaling Pathway: Acetylcholinesterase Inhibition

In a healthy cholinergic synapse, acetylcholine is released into the synaptic cleft, binds to its receptors on the postsynaptic neuron, and is then rapidly hydrolyzed by AChE. In Alzheimer's disease, there is a deficit in cholinergic neurotransmission. 4-Alkylpyridine-based AChE inhibitors bind to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its concentration in the synapse, which helps to alleviate the cognitive symptoms of the disease.

Caption: Acetylcholinesterase Inhibition by 4-Alkylpyridine Derivatives.

Conclusion

The journey of 4-alkylpyridines from their initial discovery in coal tar to their current status as key building blocks in modern chemistry is a testament to the ingenuity of synthetic chemists. The evolution of synthetic methodologies, from the classical Chichibabin synthesis to highly regioselective modern techniques, has provided researchers with the tools to access a vast array of functionalized 4-alkylpyridines. Their prevalence in pharmaceuticals, particularly as enzyme inhibitors, highlights their importance in drug discovery. The continued development of novel synthetic methods and a deeper understanding of their interactions with biological targets will undoubtedly lead to the discovery of new therapeutics and advanced materials based on this versatile heterocyclic scaffold.

References

- 1. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of NADH oxidation by pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Structure and Conformation of 4-Hexylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformation of 4-hexylpyridine. While specific experimental structural data for this compound is limited in publicly available literature, this document synthesizes information on its physicochemical properties, predicted spectroscopic data, and the general conformational behavior of 4-alkylpyridines. Detailed experimental protocols for key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are provided to guide researchers in the structural elucidation of this compound and related compounds. Furthermore, this guide discusses computational approaches to conformational analysis and explores the potential, albeit currently uncharacterized, biological significance of this class of molecules.

Introduction

This compound is a chemical compound belonging to the pyridine family, which are heterocyclic aromatic organic compounds similar to benzene, but with one methine group (=CH−) replaced by a nitrogen atom. The structure of this compound consists of a pyridine ring substituted with a hexyl group at the fourth position. Its chemical formula is C11H17N.[1][2] The lipophilic hexyl chain combined with the polar pyridine head makes this compound an amphiphilic molecule, suggesting potential applications in areas such as materials science, catalysis, and as a scaffold in medicinal chemistry. Understanding the three-dimensional structure and conformational flexibility of the hexyl chain is crucial for elucidating its structure-property and structure-activity relationships.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are primarily derived from computational predictions and publicly available databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H17N | [1][2] |

| Molecular Weight | 163.26 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| CAS Registry Number | 27876-24-0 | [1] |

| Boiling Point (estimated) | 245.98 °C at 760 mmHg | [4] |

| Flash Point (estimated) | 113.20 °C | [4] |

| logP (o/w) (estimated) | 4.350 | [4] |

| Water Solubility (estimated) | 254.3 mg/L at 25 °C | [4] |

Molecular Structure and Conformation

The molecular structure of this compound is characterized by the planar, aromatic pyridine ring and the flexible n-hexyl chain. The conformation of the molecule is largely determined by the rotational freedom around the C-C single bonds of the alkyl chain.

Conformational Analysis of the Hexyl Chain

The hexyl chain can adopt numerous conformations due to rotation around its five C-C single bonds. The relative energies of these conformers are influenced by steric hindrance and weak intramolecular interactions. In the absence of specific experimental or computational studies on this compound, the conformational preferences can be inferred from studies of similar long-chain alkanes. The lowest energy conformation of an n-alkane chain is typically the all-staggered, anti-periplanar (trans) arrangement, which minimizes steric repulsion.

However, in solution, a dynamic equilibrium of multiple conformers will exist. The relative populations of these conformers can be influenced by the solvent environment.

Predicted Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine ring and the aliphatic protons of the hexyl chain. The pyridine protons typically appear in the downfield region (δ 7-9 ppm), while the hexyl chain protons will be in the upfield region (δ 0.8-3 ppm).

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms of the pyridine ring (δ 120-150 ppm) and the hexyl chain (δ 10-40 ppm).

Experimental Protocols for Structural Elucidation

To definitively determine the molecular structure and conformation of this compound, experimental techniques such as NMR spectroscopy and X-ray crystallography are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR-based structural and conformational analysis.

Detailed Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d6).

-

Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings within the hexyl chain and the pyridine ring.

-

Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum to identify through-space interactions between protons. These are crucial for determining the preferred conformation of the hexyl chain relative to the pyridine ring.

-

-

Data Analysis:

-

Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Assign all proton and carbon signals based on chemical shifts, coupling constants, and 2D correlations.

-

Analyze the NOESY data to identify key NOE cross-peaks. The intensities of these cross-peaks are inversely proportional to the sixth power of the distance between the interacting protons, providing valuable constraints for conformational modeling.

-

Single-Crystal X-ray Diffraction

X-ray crystallography provides the most definitive information about the molecular structure in the solid state.

Experimental Workflow for X-ray Crystallography

Caption: General workflow for single-crystal X-ray diffraction analysis.

Detailed Methodology:

-

Crystal Growth:

-

Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved through techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents should be screened to find optimal crystallization conditions.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.

-

Collect diffraction data at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain integrated intensities.

-

Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Refine the structural model against the experimental data using full-matrix least-squares methods. This process involves refining atomic positions, and thermal parameters, and adding hydrogen atoms to the model.

-

The final refined structure will provide precise bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule in the solid state.

-

Computational Modeling

In the absence of extensive experimental data, computational chemistry provides a powerful tool for investigating the conformational landscape of this compound.

Logical Workflow for Computational Conformational Analysis

Caption: A typical workflow for computational conformational analysis.

Methodology Overview:

-

Conformational Search: A systematic or stochastic search of the conformational space can be performed using molecular mechanics force fields (e.g., MMFF, OPLS) to identify low-energy conformers.

-

Quantum Mechanical Optimization: The geometries of the identified low-energy conformers should then be optimized using a higher level of theory, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G(d)).

-

Energy Calculations: Single-point energy calculations can be performed on the optimized geometries using an even more accurate method or a larger basis set to obtain more reliable relative energies.

-

Thermodynamic Analysis: Frequency calculations can be performed to confirm that the optimized structures are true minima on the potential energy surface and to calculate thermodynamic properties such as Gibbs free energies, which can be used to predict the relative populations of the conformers at a given temperature.

Biological Significance and Signaling Pathways

Currently, there is a lack of specific studies in the available literature detailing the biological activities or signaling pathway interactions of this compound. However, the broader class of pyridine derivatives is known to exhibit a wide range of biological activities. The lipophilic nature of the hexyl chain in this compound could facilitate its passage through biological membranes, potentially leading to interactions with intracellular targets. Further research is required to explore the biological profile of this compound and to identify any potential therapeutic applications.

Conclusion

This technical guide has summarized the available information on the molecular structure and conformation of this compound. While specific experimental structural data is not currently abundant, this document provides a framework for its characterization through detailed experimental protocols for NMR spectroscopy and X-ray crystallography, as well as computational modeling approaches. The presented information serves as a valuable resource for researchers and scientists interested in the structural and functional properties of 4-alkylpyridines, and it highlights the need for further experimental investigation to fully elucidate the conformational landscape and potential biological roles of this compound.

References

4-Hexylpyridine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 4-Hexylpyridine. The information herein is compiled from available Safety Data Sheets (SDS) and chemical databases to ensure a high standard of safety in laboratory and drug development settings.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential health hazards. While specific toxicity data for this compound is limited, information from related pyridine compounds suggests that it may be harmful if swallowed, comes into contact with skin, or is inhaled.[1][2][3][4] It is also suspected to cause skin and eye irritation.[2]

GHS Hazard Statements (Potential, based on related compounds):

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements (Recommended):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][5]

-

P270: Do not eat, drink or smoke when using this product.[2][4][5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][5]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. Note that some of this data is estimated.

| Property | Value | Source |

| Molecular Formula | C11H17N | [6][7] |

| Molecular Weight | 163.26 g/mol | [6] |

| Boiling Point | 245.98 °C @ 760.00 mm Hg (est) | [8] |

| Flash Point | 236.00 °F TCC (113.20 °C) (est) | [8] |

| Vapor Pressure | 0.042000 mmHg (est) | [8] |

| Water Solubility | 254.3 mg/L @ 25 °C (est) | [8] |

| logP (o/w) | 4.350 | [8] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling:

-

Work in a well-ventilated area, preferably in a certified laboratory chemical fume hood.[9]

-

Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[3][10] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[10]

-

Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[3]

-

Do not eat, drink, or smoke in areas where this compound is handled.[1][2][4]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4][9]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][4][9]

-

Store segregated from incompatible materials such as strong acids, oxidizing agents, and bases.[3][9]

-

Store in a secured area, accessible only to authorized personnel.[9]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to ensure the safety of personnel.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles during procedures with a high splash potential.[10] | To protect eyes from splashes and vapors. |

| Skin and Body Protection | Flame-resistant lab coat.[10] Chemical-resistant gloves (e.g., butyl rubber or PVA).[9] Closed-toe shoes.[10] | To prevent skin contact and protect from spills. |

| Respiratory Protection | Use in a well-ventilated area or chemical fume hood is typically sufficient. If ventilation is inadequate or for large spills, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3] | To prevent inhalation of harmful vapors. |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the individual to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3][4] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[2] Seek medical attention if irritation persists. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.[2][3][4] |

Accidental Release Measures

In the case of a spill or release, follow these procedures:

-

Small Spills: Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).[1][2] Place the absorbed material into a suitable, sealed container for disposal.

-

Large Spills: Evacuate the area. Remove all sources of ignition.[3] Ventilate the area.[1] Contain the spill and prevent it from entering drains or waterways. Absorb the spill with an inert material and place it in a designated hazardous waste container.

-

Personal Precautions: Wear appropriate PPE, including respiratory protection, during cleanup.[3]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of it in the sewer system. Waste should be collected in a properly labeled, sealed, and compatible container.[9]

Toxicological Information

| Toxicity Endpoint | Result | Species | Notes |

| Acute Oral Toxicity | Harmful if swallowed.[2][4] LD50 for a related compound (pyridine) is 891 mg/kg. | Rat | Data for pyridine. |

| Acute Dermal Toxicity | Harmful in contact with skin.[1][3] LD50 for a related compound (pyridine) is 1121 mg/kg. | Rabbit | Data for pyridine. |

| Acute Inhalation Toxicity | Harmful if inhaled.[1][3] LC50 for a related compound (pyridine) is 12.8 mg/L for 4 hours. | Rat | Data for pyridine. |

| Skin Corrosion/Irritation | May cause skin irritation.[2] | Based on GHS classifications for similar compounds. | |

| Serious Eye Damage/Irritation | May cause serious eye irritation.[2] | Based on GHS classifications for similar compounds. | |

| Carcinogenicity | Suspected of causing cancer.[1] | Classification for pyridine. | |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1] | Classification for pyridine. |

Experimental Protocols:

Detailed experimental protocols for the toxicological data cited above are not available in the public domain. The data is typically sourced from summary reports and safety data sheets provided by chemical suppliers and regulatory bodies.

Visualizations

Logical Workflow for Safe Handling of this compound```dot

Caption: A generalized experimental workflow for determining the cytotoxicity of a compound like this compound.

References

- 1. kishida.co.jp [kishida.co.jp]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. synerzine.com [synerzine.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound | C11H17N | CID 119735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C11H17N | CID 119735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-hexyl pyridine, 27876-24-0 [thegoodscentscompany.com]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

Methodological & Application

Application Notes and Protocols for 4-Hexylpyridine in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexylpyridine is a substituted pyridine derivative that holds potential as a versatile ligand in homogeneous catalysis. The presence of the hexyl group at the 4-position of the pyridine ring imparts specific steric and electronic properties to the ligand, influencing the stability, activity, and selectivity of the resulting metal complexes. The alkyl chain enhances solubility in organic solvents, which is advantageous for many catalytic reactions. Pyridine-based ligands are fundamental in a variety of transition metal-catalyzed transformations, including cross-coupling reactions and C-H functionalization. This document provides an overview of the potential applications of this compound as a ligand, along with detailed experimental protocols for its synthesis and use in key catalytic reactions.

Application Notes